2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid 2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16256265
InChI: InChI=1S/C12H12O3/c1-7-3-8(2)12-10(4-7)9(6-15-12)5-11(13)14/h3-4,6H,5H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol

2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid

CAS No.:

Cat. No.: VC16256265

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid -

Specification

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
IUPAC Name 2-(5,7-dimethyl-1-benzofuran-3-yl)acetic acid
Standard InChI InChI=1S/C12H12O3/c1-7-3-8(2)12-10(4-7)9(6-15-12)5-11(13)14/h3-4,6H,5H2,1-2H3,(H,13,14)
Standard InChI Key XLARYQBYEMKMLM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1)C(=CO2)CC(=O)O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2-(5,7-dimethyl-1-benzofuran-3-yl)acetic acid consists of a benzofuran ring system (a fused benzene and furan ring) with methyl groups at positions 5 and 7. The acetic acid side chain is attached to the 3-position of the benzofuran ring (Figure 1). The molecular formula is C₁₃H₁₄O₃, with a molecular weight of 218.25 g/mol .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₄O₃
Molecular Weight218.25 g/mol
CAS NumberNot formally assigned
SolubilityLikely polar organic solvents
Melting PointData unavailable

Substituent Effects

The electron-donating methyl groups at positions 5 and 7 influence the electronic distribution of the benzofuran ring, potentially enhancing stability and altering reactivity compared to unsubstituted analogs . The acetic acid group introduces acidity (pKa ≈ 4–5), enabling salt formation and participation in hydrogen bonding .

Synthesis and Derivative Formation

Synthetic Pathways

While no direct synthesis of 2-(5,7-dimethyl-1-benzofuran-3-yl)acetic acid is documented, analogous compounds suggest viable routes:

  • Friedel-Crafts Acylation: Introduction of an acetyl group to a preformed 5,7-dimethylbenzofuran via electrophilic substitution, followed by oxidation to the carboxylic acid .

  • Hydrolysis of Esters: Alkaline hydrolysis of ethyl 2-(5,7-dimethyl-1-benzofuran-3-yl)acetate, as demonstrated in related benzofuran systems .

  • Acid Chloride Amination: Conversion of the corresponding benzofuran acetic acid to an acid chloride (e.g., using thionyl chloride), followed by reaction with amines and reduction to yield secondary or tertiary amine derivatives .

Key Intermediate: 5,7-Dimethylbenzofuran-3-yl-acetic Acid

The synthesis of this intermediate likely mirrors methods used for 5-methoxybenzofuran-3-yl-acetic acid :

  • Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds.

  • Functionalization via acetylation at the 3-position.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H NMR (600 MHz, CDCl₃) signals:

  • Aromatic protons: δ 6.8–7.2 ppm (multiplet, 2H, H-4 and H-6) .

  • Methyl groups: δ 2.3–2.5 ppm (singlets, 6H, 5- and 7-CH₃) .

  • Acetic acid protons: δ 3.7 ppm (singlet, 2H, CH₂COO) and δ 12.1 ppm (broad, 1H, COOH) .

¹³C NMR would reveal carbonyl carbons (δ 170–175 ppm), aromatic carbons (δ 110–160 ppm), and methyl carbons (δ 20–25 ppm) .

Mass Spectrometry (MS)

Expected fragmentation patterns include:

  • Molecular ion: m/z 218 [M]⁺.

  • Loss of COOH: m/z 174 [M – COOH]⁺.

  • Benzofuran ring fragments: m/z 145, 117 .

Infrared (IR) Spectroscopy

Key absorptions:

  • O–H (carboxylic acid): 2500–3300 cm⁻¹ (broad).

  • C=O: 1700–1750 cm⁻¹.

  • C–O (furan): 1250–1300 cm⁻¹ .

Applications and Future Directions

Pharmaceutical Development

The compound’s structural similarity to GPCR agonists supports its exploration in:

  • Type 2 Diabetes: As an insulin secretagogue.

  • Oncology: Apoptosis-inducing agents.

Material Science

Benzofuran derivatives are employed in organic electronics. The methyl groups could tune electronic properties for optoelectronic applications.

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